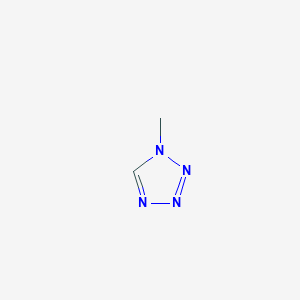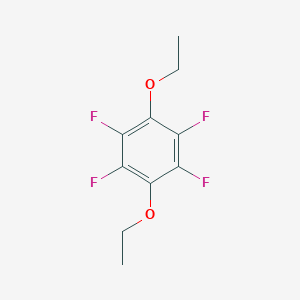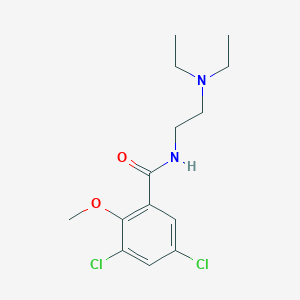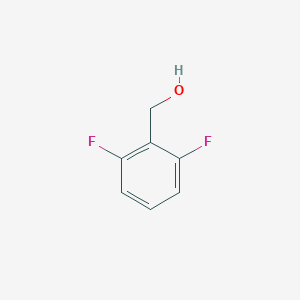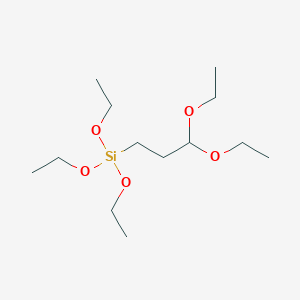
(3,3-Diethoxypropyl)triethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diethoxypropyl)triethoxysilane, also known as DEPTES, is a silane coupling agent that is commonly used in various scientific research applications. This compound is widely used as a crosslinking agent in the preparation of organic-inorganic hybrid materials due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of (3,3-Diethoxypropyl)triethoxysilane involves the formation of covalent bonds between the silane group and the surface of the substrate. The silane group reacts with the surface hydroxyl groups to form a stable siloxane bond. This bond provides a strong and durable interface between the substrate and the coating material. The crosslinking of (3,3-Diethoxypropyl)triethoxysilane with the coating material enhances the mechanical, thermal, and chemical properties of the resulting hybrid material.
Biochemische Und Physiologische Effekte
(3,3-Diethoxypropyl)triethoxysilane is not intended for use in drug applications and therefore, there is limited information available on its biochemical and physiological effects. However, studies have shown that (3,3-Diethoxypropyl)triethoxysilane is non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.
Vorteile Und Einschränkungen Für Laborexperimente
(3,3-Diethoxypropyl)triethoxysilane has several advantages for use in lab experiments. It is a versatile coupling agent that can be used in a wide range of applications. It is easy to handle and can be stored for long periods of time without degradation. (3,3-Diethoxypropyl)triethoxysilane is also compatible with a variety of solvents and coating materials. However, there are some limitations to the use of (3,3-Diethoxypropyl)triethoxysilane. It is sensitive to moisture and requires careful handling to prevent hydrolysis. The reaction with the substrate requires a clean and dry surface to ensure proper bonding.
Zukünftige Richtungen
(3,3-Diethoxypropyl)triethoxysilane has a wide range of potential future directions in scientific research. One possible direction is the development of new applications for (3,3-Diethoxypropyl)triethoxysilane in the field of nanotechnology. (3,3-Diethoxypropyl)triethoxysilane can be used to prepare functionalized nanoparticles for use in drug delivery, imaging, and sensing applications. Another possible direction is the optimization of the synthesis method to improve the yield and purity of (3,3-Diethoxypropyl)triethoxysilane. This could lead to a more cost-effective and environmentally friendly production process. Additionally, further research could be done on the mechanism of action of (3,3-Diethoxypropyl)triethoxysilane to better understand its interactions with substrates and coating materials.
Wissenschaftliche Forschungsanwendungen
(3,3-Diethoxypropyl)triethoxysilane is widely used in scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the preparation of organic-inorganic hybrid materials such as silica-based nanocomposites, polymer films, and coatings. (3,3-Diethoxypropyl)triethoxysilane is also used as a surface modification agent for various substrates such as glass, metal, and ceramics. It is used to enhance the adhesion and compatibility of the substrate with the coating material.
Eigenschaften
CAS-Nummer |
15184-27-7 |
|---|---|
Produktname |
(3,3-Diethoxypropyl)triethoxysilane |
Molekularformel |
C13H30O5Si |
Molekulargewicht |
294.46 g/mol |
IUPAC-Name |
3,3-diethoxypropyl(triethoxy)silane |
InChI |
InChI=1S/C13H30O5Si/c1-6-14-13(15-7-2)11-12-19(16-8-3,17-9-4)18-10-5/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
FNVLANCFUDHVBO-UHFFFAOYSA-N |
SMILES |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
Kanonische SMILES |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
Andere CAS-Nummern |
15184-27-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

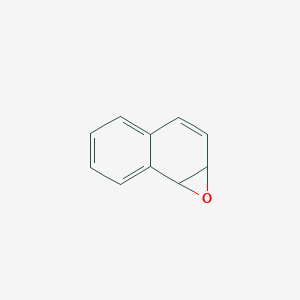
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
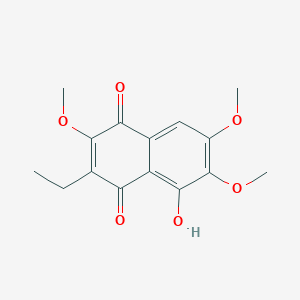
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
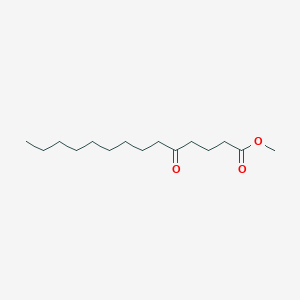
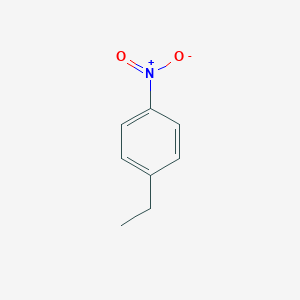
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
